Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate
Overview
Description
Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate typically involves the reaction of ethyl 2-chloro-3-oxobutanoate with 4-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps, including aldol condensation and cyclization, to form the furan ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and carboxylate groups. These interactions can modulate biological pathways and result in various effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure with a fluorine atom instead of a methyl group.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Contains an amino and cyano group instead of a nitrophenyl group.
Uniqueness
Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its nitrophenyl group, in particular, contributes to its reactivity and potential biological activities.
Biological Activity
Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate is a synthetic organic compound notable for its diverse biological activities. This article explores its potential applications in antimicrobial and anticancer therapies, as well as its mechanisms of action, synthesis, and structure-activity relationships.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₁₃N₁O₅ and a molecular weight of approximately 275.26 g/mol. The compound features a furan ring with a nitrophenyl substituent at the 5-position, a methyl group at the 2-position, and an ethyl ester group at the 3-position. This unique arrangement contributes to its chemical reactivity and biological potential.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₃N₁O₅ |
Molecular Weight | 275.26 g/mol |
Functional Groups | Nitrophenyl, Ethyl Ester |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus, Streptococcus pyogenes, and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
In vitro studies have reported minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 25 |
Streptococcus pyogenes | 10 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
A study focusing on its effects on breast cancer cell lines reported IC50 values indicating cytotoxicity:
Cell Line | IC50 (μM) |
---|---|
MCF-7 (breast cancer) | 30 |
HeLa (cervical cancer) | 25 |
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors due to the presence of its nitrophenyl and carboxylate groups. These interactions can modulate various biological pathways, leading to inhibition of enzyme activity and alteration of cellular processes.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound showed enhanced activity against resistant bacterial strains when used in combination with conventional antibiotics .
- Anticancer Studies : Research conducted at the University of Milan indicated that this compound could significantly reduce tumor growth in murine models when administered at specific dosages . The study highlighted its potential as a lead compound for developing new anticancer agents.
Properties
IUPAC Name |
ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-3-19-14(16)12-8-13(20-9(12)2)10-4-6-11(7-5-10)15(17)18/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFJPHGCPKKPJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372457 | |
Record name | Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-69-4 | |
Record name | 3-Furancarboxylic acid, 2-methyl-5-(4-nitrophenyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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